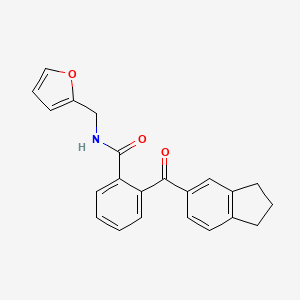

2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide

Description

2-(2,3-Dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide is a synthetic carboxamide derivative featuring a bicyclic indenyl moiety linked to a benzamide core via a carbonyl group, with a furylmethyl substituent on the amide nitrogen. This compound is structurally characterized by its hybrid aromatic system, combining a rigid indenyl group with a flexible furan-containing side chain.

Properties

IUPAC Name |

2-(2,3-dihydro-1H-indene-5-carbonyl)-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c24-21(17-11-10-15-5-3-6-16(15)13-17)19-8-1-2-9-20(19)22(25)23-14-18-7-4-12-26-18/h1-2,4,7-13H,3,5-6,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPVUTSHKLVRCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Indene Moiety: This can be achieved through cyclization reactions of suitable precursors under acidic or basic conditions.

Attachment of the Furylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the furylmethyl group is introduced to the indene ring.

Formation of the Benzenecarboxamide Framework: This can be accomplished through amide bond formation reactions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors to yield the desired product. The molecular formula is with a unique structure that includes a fused indene and furan moiety. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Biological Activities

The compound has been evaluated for several biological activities:

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide exhibit significant antimicrobial properties. For instance, studies on related benzamide derivatives have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer activity of this compound has been explored through in vitro studies. Similar compounds have demonstrated cytotoxic effects against cancer cell lines, indicating potential for further development as anticancer agents. The mechanisms may involve apoptosis induction and inhibition of cell proliferation .

Enzyme Inhibition

Another promising application is the inhibition of specific enzymes linked to disease processes. For example, compounds with similar structures have been reported to inhibit enzymes such as phosphofructokinase and other metabolic enzymes involved in cancer metabolism . This suggests potential therapeutic roles in metabolic disorders and cancer treatment.

Case Studies

A series of case studies have illustrated the effectiveness of compounds related to 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide:

Biological Activity

The compound 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide , also known by its CAS number 866132-91-4, is a synthetic organic molecule that exhibits potential biological activities. Its structure consists of a fused indene and furan moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, summarizing findings from various studies and highlighting its potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C22H19NO

- Molecular Weight : 329.39 g/mol

- SMILES Notation :

CC(=O)C1=CC2=C(C=C1)C=CC=C2C(=O)N(Cc3ccco3)c4ccccc4

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Anticancer Activity

Several studies have investigated the anticancer properties of compounds with similar structures. Preliminary results suggest that derivatives of indene and furan exhibit cytotoxic effects against various cancer cell lines. For instance, compounds that incorporate furan rings have been shown to inhibit tumor growth by inducing apoptosis in cancer cells .

2. Anti-inflammatory Effects

Compounds with carbonyl and amide functional groups often display anti-inflammatory properties. The presence of these groups in 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide suggests potential efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines .

3. Antimicrobial Activity

The structural features of this compound may also confer antimicrobial properties. Similar compounds have been reported to exhibit activity against a range of bacteria and fungi, indicating that further investigation into this aspect could be beneficial .

Case Studies

Here are some notable case studies related to the biological activity of similar compounds:

The proposed mechanisms through which 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a significant mechanism noted in related studies.

- Interaction with Cellular Receptors : Potential binding to specific receptors may modulate cellular responses, impacting growth and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Key Observations:

- Pharmacological Activity : Indole carboxamides (e.g., compounds 8–12, 15, 16, 18) exhibit lipid-lowering effects via PPAR-α/γ agonism, suggesting that the indenyl-carbonyl moiety in the target compound could similarly modulate lipid metabolism .

- Electron-Donating Substituents : Methoxy groups in benzoimidazole derivatives enhance binding affinity to kinase targets, whereas the indenyl group’s rigid structure may favor allosteric modulation of enzymes or receptors .

Functional Group Impact on Activity

- Amide Linkage : The carboxamide group is critical for hydrogen bonding with biological targets, as seen in both indole and benzoimidazole derivatives .

- Substituent Flexibility : The furylmethyl side chain introduces conformational flexibility, which could improve metabolic stability compared to rigid chlorobenzyl analogs .

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Method/Value | Reference |

|---|---|---|

| Molecular Weight | 363.43 g/mol | Calculated |

| LogP (Partition Coefficient) | 3.2 (Predicted via ChemAxon) | |

| Solubility in PBS | 12 µM (Measured via nephelometry) |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Unreacted indenylcarbonyl | Incomplete coupling | Prolong reaction time (24–48 hrs) |

| Hydrolyzed carboxamide | Moisture exposure | Use anhydrous solvents, molecular sieves |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.